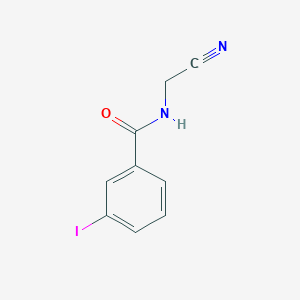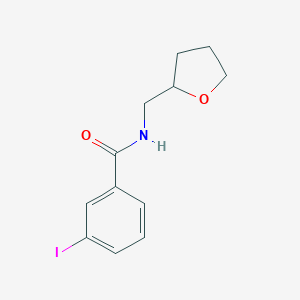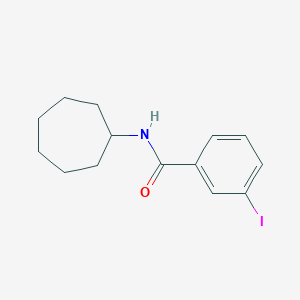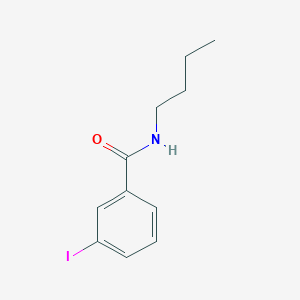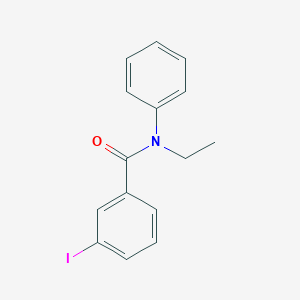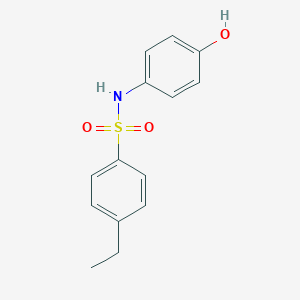
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is defined by its molecular formula, C14H15NO3S . The exact mass of the molecule is 277.07726451 g/mol .Physical And Chemical Properties Analysis
4-Ethyl-N-(4-hydroxyphenyl)benzenesulfonamide has a molecular weight of 277.34 g/mol . It has a topological polar surface area of 74.8 Ų and a complexity of 361 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Bioactivity
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and potential bioactivity. Research has shown that these compounds can be synthesized effectively using microwave irradiation and their structures confirmed through various spectroscopic methods such as 1H NMR and HRMS (Gul et al., 2017).
Carbonic Anhydrase Inhibition
These compounds have demonstrated significant inhibitory effects on carbonic anhydrase (CA) isoenzymes. This is evident in their ability to selectively inhibit human carbonic anhydrase isoforms, making them potential candidates for medical applications in areas such as cancer therapy (Gul et al., 2016).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide derivatives. These compounds have been assessed for their efficacy against various bacteria and fungi, showing promising antimicrobial potential (El-Gaby et al., 2018).
Antiproliferative Activity
Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a derivative of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide, has revealed potential antiproliferative effects. These compounds have been tested against various cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).
Photodynamic Therapy
One interesting application is in photodynamic therapy. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed that these compounds have high singlet oxygen quantum yield, a property beneficial for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Conformational and Assembly Studies
Research on the molecular structure of arylsulfonamide para-alkoxychalcone hybrids, related to 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide, reveals insights into the conformation and crystal structure of these compounds. Such studies are crucial for understanding the chemical properties and potential applications of these substances (De Castro et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
4-Ethyl-N-(4-hydroxyphenyl)benzenesulfonamide acts as an inhibitor of CA IX . By binding to this enzyme, it can disrupt the metabolic processes of tumor cells, leading to a reduction in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is upregulated in tumor cells to compensate for the lack of oxygen, leading to a significant modification in pH . By inhibiting CA IX, the compound can disrupt this pathway and create a less favorable environment for tumor growth .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4554±550 °C and a density of 1321±006 g/cm3 . Its pKa value is predicted to be 9.65±0.26, suggesting it may have reasonable bioavailability .
Result of Action
The inhibition of CA IX by 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines . For instance, compound 4e was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .
Action Environment
The action of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors lead to an overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . .
Propriétés
IUPAC Name |
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-11-3-9-14(10-4-11)19(17,18)15-12-5-7-13(16)8-6-12/h3-10,15-16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERBZJSXDFMRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[4-oxo-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411018.png)
![2-[(2-{2-[(4-Chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]phenyl acetate](/img/structure/B411020.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411021.png)
![4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B411022.png)
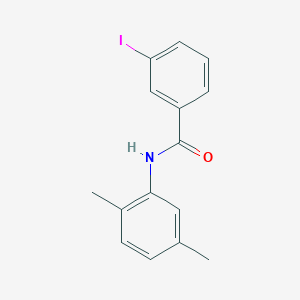
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,4-dimethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B411026.png)
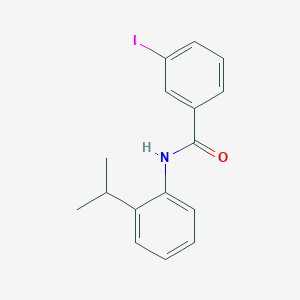

![Dimethyl 2-[(3-iodobenzoyl)amino]terephthalate](/img/structure/B411033.png)
